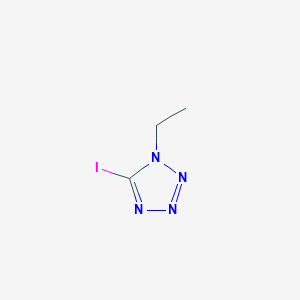

1H-Tetrazole, 1-ethyl-5-iodo-

Description

Contextualization within Tetrazole Chemistry Research

The compound 1H-Tetrazole, 1-ethyl-5-iodo- belongs to the tetrazole family, a class of synthetic heterocyclic organic compounds composed of a five-membered ring with four nitrogen atoms and one carbon atom. wikipedia.org Tetrazole derivatives are significant in medicinal chemistry and materials science due to their diverse chemical properties and biological activities. smolecule.comresearchgate.net In the field of medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and bioavailability in drug candidates. researchgate.net This has led to the incorporation of tetrazole moieties in numerous FDA-approved drugs. acgpubs.orgacs.org

Tetrazoles are also explored for their applications as high-energy materials, given their high nitrogen content which results in the release of non-toxic products like water and nitrogen gas upon decomposition. wikipedia.orgacs.org Their unique electronic structure and ability to form stable complexes with metal ions also make them valuable in materials science for creating compounds with specific electronic or energetic properties. smolecule.comresearchgate.net The functionalization of the tetrazole ring at its various positions allows for the synthesis of a wide array of derivatives with tailored properties, making it a versatile scaffold in chemical synthesis. core.ac.uk

Historical Development of Halogenated Tetrazole Synthesis Methodologies

The synthesis of tetrazoles dates back to the late 19th century, with significant advancements in structural elucidation and synthetic methods occurring in the early 20th century. The foundational method for creating the tetrazole ring is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov The development of methods to introduce halogen atoms onto the tetrazole ring, creating halogenated tetrazoles, has been a key area of research, as these compounds serve as important intermediates for further functionalization.

Historically, the synthesis of 5-chlorotetrazoles was achieved by reacting aryl- or alkylcarbonimidic dichlorides with sodium azide. thieme-connect.de The synthesis of 5-iodotetrazoles can be accomplished through several routes. One established method involves the reaction of 1-substituted 5-tetrazolyllithium compounds with iodine at low temperatures. google.com.na Another approach is the addition of iodine azide to isocyanides, which directly yields 1-substituted 5-iodotetrazoles. thieme-connect.deresearchgate.net

More recent advancements have focused on direct C-H functionalization and electrophilic halogenation. For instance, the deprotonation of N-protected tetrazoles using strong bases like the "turbo" Grignard reagent (iPrMgCl·LiCl) generates a metalated intermediate that can react with electrophiles, including iodine, to produce 5-iodotetrazoles in excellent yields. acs.orgorganic-chemistry.org Electrophilic iodination mediated by reagents like trifluoroperacetic acid has also been shown to be an effective method for introducing iodine atoms onto heterocyclic rings. researchgate.net These modern methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Overview of Research Trajectories for 1H-Tetrazole, 1-ethyl-5-iodo-

Research concerning 1H-Tetrazole, 1-ethyl-5-iodo- primarily positions it as a synthetic intermediate or a building block in the creation of more complex molecules. The presence of the iodine atom at the 5-position of the tetrazole ring is of particular significance. This iodo-group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. smolecule.com This makes 1H-Tetrazole, 1-ethyl-5-iodo- a valuable precursor for generating libraries of 1,5-disubstituted tetrazoles for screening in drug discovery and materials science.

The ethyl group at the N-1 position influences the compound's solubility and electronic properties. The synthesis of such N-substituted tetrazoles can be achieved through methods like the reaction of primary amines (ethylamine in this case) with triethyl orthoformate and sodium azide. core.ac.uk

The primary research trajectory for this compound and its analogs involves its use in cross-coupling reactions and other transformations to build molecular complexity. For example, the iodine atom is a key handle for participating in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for synthesizing complex tetrazole derivatives, including those with potential applications as pharmaceuticals or functional materials. nih.gov While specific studies focusing exclusively on 1H-Tetrazole, 1-ethyl-5-iodo- are not extensively detailed in the public domain, its utility is inferred from the well-established reactivity of 5-iodotetrazoles in synthetic chemistry.

Below is a table summarizing the key properties of a related compound, 5-Iodo-1-methyl-1H-tetrazole, which provides an indication of the general characteristics of N-alkyl-5-iodotetrazoles.

| Property | Value |

| CAS Number | 33452-18-5 |

| Molecular Formula | C₂H₃IN₄ |

| Molecular Weight | 209.98 g/mol |

| Physical Form | Solid |

| SMILES | IC1=NN=NN1C |

| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich for 5-Iodo-1-methyl-1H-tetrazole. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-iodotetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IN4/c1-2-8-3(4)5-6-7-8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSYASQYGPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557683 | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123366-50-7 | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123366-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-iodo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Tetrazole, 1 Ethyl 5 Iodo

Direct Iodination Strategies of 1-Ethyl-1H-Tetrazole

Direct iodination of the 1-ethyl-1H-tetrazole core is a primary approach to introduce the iodine atom at the 5-position. This involves the activation of the C-H bond at this position, making it susceptible to attack by an iodinating agent.

Electrophilic iodination is a common strategy for introducing iodine into heterocyclic compounds. This method typically involves the use of an electrophilic iodine source that can attack the electron-rich tetrazole ring. While specific examples for 1-ethyl-1H-tetrazole are not extensively detailed in the provided search results, the general principle can be applied. For instance, a method using trifluoroperacetic acid-mediated electrophilic iodination has been successful in introducing a large number of iodine atoms into pyrazole (B372694) and benzimidazole (B57391) rings. nih.govresearchgate.net This suggests that similar strong electrophilic iodinating systems could potentially be adapted for the iodination of 1-ethyl-1H-tetrazole. The reaction would proceed via the attack of an electrophilic iodine species (I+) on the C5 position of the tetrazole ring.

Another approach involves the use of elemental iodine in the presence of an oxidizing agent or a Lewis acid. For example, iodine has been used as a catalyst in the hydroamination of styrene (B11656) derivatives with 1-substituted-1H-tetrazole-5-thiols, demonstrating its ability to activate the tetrazole system. nih.govsemanticscholar.orgacs.org Although this is not a direct iodination of the tetrazole ring itself, it highlights the reactivity of iodine with tetrazole derivatives. Palladium-catalyzed iodination has also been reported for certain substrates, achieving high yields. umich.edu

| Reagent System | Substrate Type | Potential Applicability |

| Trifluoroperacetic acid/Iodine | Pyrazoles, Benzimidazoles | High, for potent electrophilic iodination. nih.govresearchgate.net |

| Iodine/Oxidizing Agent | General Heterocycles | Moderate, depending on the reactivity of the tetrazole ring. |

| Palladium Catalyst/Iodine Source | Various organic substrates | Potentially applicable for catalytic iodination. umich.edu |

| N-Iodosuccinimide (NIS)/Lewis Acid | Arenes | High, offers regioselective iodination. researchgate.net |

A powerful method for the functionalization of tetrazoles at the C5 position is through C-H deprotonation followed by quenching with an electrophile, such as iodine. acs.orgnih.govorganic-chemistry.org This strategy overcomes the challenge of the acidity of the C5 proton in the tetrazole ring.

A notable example is the use of the "turbo Grignard" reagent, iPrMgCl·LiCl, for the deprotonation of 1N-protected tetrazoles. acs.orgnih.govorganic-chemistry.org This method provides a stable metalated intermediate that can then react with various electrophiles, including iodine, to yield the 5-substituted product. acs.orgnih.govorganic-chemistry.org The use of a p-methoxybenzyl (PMB) protecting group on the tetrazole nitrogen enhances the stability of the metalated intermediate and prevents retro [2+3] cycloaddition, a common side reaction. acs.orgorganic-chemistry.org The PMB group can be subsequently removed under various conditions. acs.orgorganic-chemistry.org

Reaction Scheme:

Deprotonation: 1-Ethyl-1H-tetrazole is treated with a strong base, such as a Grignard reagent (e.g., iPrMgCl·LiCl), to selectively remove the proton at the C5 position, forming a tetrazolyl-magnesium intermediate.

Iodination: The resulting organomagnesium compound is then reacted with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C5 position.

This approach offers high regioselectivity and is a versatile method for introducing various functional groups onto the tetrazole ring.

Various other catalytic and stoichiometric methods have been explored for the modification of tetrazoles, some of which could be adapted for the synthesis of 1-ethyl-5-iodo-1H-tetrazole.

Iodine itself can act as a catalyst in certain reactions involving tetrazoles. For instance, iodine catalyzes the chemoselective hydroamination of styrene derivatives with 1-substituted-1H-tetrazole-5-thiols. nih.govsemanticscholar.orgacs.org While this is not a direct iodination of the tetrazole ring, it demonstrates the interaction of iodine with the tetrazole system and its potential to facilitate reactions.

One-pot sequential reactions have also been developed for the synthesis of 2,5-disubstituted tetrazoles, where treatment with I₂/KI under basic conditions is a key step. acs.org This suggests that oxidative iodination conditions could be effective for the introduction of iodine onto a pre-formed tetrazole ring.

Cycloaddition-Based Syntheses Incorporating Iodine Functionality

An alternative to direct iodination is the construction of the tetrazole ring from precursors that already contain the iodine atom. The most common method for tetrazole synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). mdpi.comsoran.edu.iqresearchgate.net

The synthesis of 1-ethyl-5-iodo-1H-tetrazole via a [2+3] cycloaddition would involve the reaction of an iodinated nitrile with an ethyl azide, or an ethyl nitrile with an iodinated azide. The more common approach is the reaction of a nitrile with sodium azide, often in the presence of a catalyst. soran.edu.iqorganic-chemistry.org

To synthesize the target compound, one could envision the reaction of iodoacetonitrile (B1630358) (or another suitable iodinated nitrile) with ethyl azide. Alternatively, the reaction of ethyl isocyanide with an iodine-containing azide source could be explored. The [2+3] cycloaddition is a powerful and widely used method for constructing the tetrazole ring. ntnu.edursc.orgbeilstein-journals.orgmdpi.com

Various catalysts, including zinc salts, soran.edu.iqorganic-chemistry.org copper-zinc alloy nanopowder, researchgate.netresearchgate.net and biosynthesized silver/sodium borosilicate nanocomposite, acs.org have been shown to promote the cycloaddition of nitriles and azides. These catalysts could potentially be employed in the synthesis of 1-ethyl-5-iodo-1H-tetrazole from appropriate iodinated precursors.

| Cycloaddition Reactants | Catalyst/Conditions | Product |

| Iodinated Nitrile + Ethyl Azide | Heat, Catalyst (e.g., Zn(II), Cu, Ag) | 1-Ethyl-5-iodo-1H-tetrazole |

| Ethyl Nitrile + Iodinated Azide | Heat, Catalyst | 1-Ethyl-5-iodo-1H-tetrazole |

The key to a successful cycloaddition-based synthesis lies in the design and preparation of the necessary iodinated precursors.

For the route involving an iodinated nitrile, iodoacetonitrile or a similar α-iodinated nitrile would be required. The synthesis of such precursors would be a critical initial step.

For the route involving an iodinated azide, a suitable iodine-containing azide would need to be synthesized. This might be more challenging due to the potential instability of such compounds.

The synthesis of 1-substituted tetrazoles can also be achieved through a one-step procedure involving the condensation of an amine, triethyl orthoformate, and sodium azide. acs.orgnih.gov To adapt this for the synthesis of 1-ethyl-5-iodo-1H-tetrazole, one might need to start with an iodinated orthoformate or an iodinated amine, though the feasibility of this approach is not directly supported by the provided search results.

Another approach for precursor synthesis could involve the modification of a pre-existing molecule. For example, the synthesis of ethyl 1-aryl-1H-tetrazole-5-carboxylates has been achieved through a microwave-assisted continuous operation process, which are then converted to the final products. nih.gov A similar strategy could potentially be employed to create an iodinated precursor for the cycloaddition reaction.

Green Chemistry Principles in 1H-Tetrazole, 1-ethyl-5-iodo- Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like tetrazoles. For 1,5-disubstituted tetrazoles, this involves the development of protocols that are environmentally benign, atom-economical, and energy-efficient. Key areas of focus include the use of non-toxic solvents like water, conducting reactions under solvent-free conditions, and utilizing catalysts that are both highly efficient and recyclable. rsc.orgrsc.org

The reduction or complete elimination of volatile organic solvents is a cornerstone of green synthetic chemistry. Researchers have developed several solvent-free and water-mediated methods for producing 1,5-disubstituted tetrazoles, which could be adapted for the synthesis of 1H-Tetrazole, 1-ethyl-5-iodo-.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Ugi-azide four-component reaction is a prominent method for synthesizing 1,5-disubstituted tetrazoles in aqueous media. mdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source. One study demonstrated the synthesis of various 1,5-disubstituted tetrazoles in water using the surfactant tetradecyltrimethylammonium bromide (TTAB) as a catalyst, which creates a hydrophobic micellar environment for the reaction to proceed at room temperature. mdpi.com This approach provides an eco-friendly and inexpensive route, with yields for various derivatives ranging from 43% to 56%. mdpi.com Another greener synthesis variant reported by Demko and Sharpless involves reacting organic nitriles with sodium azide and zinc bromide in water at reflux, yielding excellent results for 5-substituted-1H-tetrazoles, a method which can be a precursor step for N-alkylation. sciforum.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often leading to shorter reaction times and simpler work-up procedures. Several solvent-free methods for the synthesis of 1,5-disubstituted tetrazoles have been reported:

Ugi-Azide Reaction: A novel, sustainable, and catalyst-free Ugi-azide method has been described that is triggered by endogenous water and accelerated by ultrasound, highlighting a highly efficient and environmentally friendly protocol. rsc.org

Multicomponent Reactions: A solvent-free multicomponent reaction involving a Baylis-Hillman acetate, trimethylsilyl (B98337) azide (TMS azide), and an arylnitrile has been successfully used to produce 1,5-disubstituted tetrazoles. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: A one-pot, four-component reaction using ultrasound irradiation has been developed for synthesizing pyrazole-centered 1,5-disubstituted tetrazoles without any solvent or catalyst, achieving high yields in as little as 15 minutes. benthamdirect.com

From Cyclic Ketones: A facile procedure using cyclic ketones, sodium azide, and aluminum chloride under solvent-free conditions provides fused 1,5-disubstituted tetrazoles with high yields and selectivity. tandfonline.com

| Method Type | Key Features | Reactants Example | Catalyst | Reference |

| Water-Mediated | Ugi-azide reaction in aqueous micelles at room temperature. | Aldehyde, Amine, Isocyanide, TMSN₃ | TTAB | mdpi.com |

| Solvent-Free | Multicomponent reaction. | Baylis-Hillman acetate, TMS azide, Arylnitrile | None | nih.govresearchgate.net |

| Solvent-Free | Ultrasound-assisted, one-pot, four-component reaction. | Aldehyde, Amine, Isocyanide, Sodium Azide | None | benthamdirect.com |

| Solvent-Free | Triggered by endogenous water, ultrasound accelerated. | Aldehyde, Amine, Isocyanide, Azide | None | rsc.org |

| Solvent-Free | Reaction of cyclic ketones. | Cyclic Ketone, Sodium Azide | Aluminum Chloride | tandfonline.com |

The development of efficient and recyclable catalysts is crucial for sustainable chemical manufacturing. Homogeneous catalysts often present challenges in separation and recovery, leading to product contamination and catalyst loss. thieme-connect.com To address this, significant research has focused on heterogeneous catalysts, particularly nanocatalysts, for tetrazole synthesis. thieme-connect.comdergipark.org.tr These catalysts offer high surface area, enhanced reactivity, and ease of separation and reuse.

Heterogeneous Catalysts: A variety of heterogeneous catalysts have been employed for the synthesis of substituted tetrazoles. These solid-supported catalysts are easily filtered from the reaction mixture and can often be reused multiple times without a significant drop in activity.

Chitosan-Supported Magnetic Ionic Liquid: A novel catalyst, chitosan (B1678972) supported magnetic ionic liquid nanoparticles (CSMIL), has been used for the efficient synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org This biopolymer-supported catalyst is environmentally friendly and reusable, prepared from abundant and inexpensive raw materials like chitosan. rsc.org

Nanocrystalline ZnO and Metal Oxide Nanoparticles: Nanoparticles such as nanocrystalline ZnO, CuFe₂O₄, and NiO have proven to be effective heterogeneous catalysts for the synthesis of substituted tetrazoles. thieme-connect.comnanomedicine-rj.com For instance, NiO nanoparticles have been used for the regioselective synthesis of 1,5- and 2,5-disubstituted tetrazoles with excellent yields in short reaction times. nanomedicine-rj.com

Metal-Organic Frameworks (MOFs): A recyclable Ni–ascorbic acid MOF has been prepared and used as a heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles, demonstrating high efficiency and stability over five consecutive cycles.

Catalyst Recyclability: The reusability of a catalyst is a key metric of its "greenness" and economic viability. Many modern catalytic systems developed for tetrazole synthesis emphasize this feature.

Magnetic nanocatalysts, such as those based on Fe₃O₄, allow for simple recovery from the reaction medium using an external magnet. researchgate.net For example, a copper complex immobilized on magnetic nanoparticles, [Fe₃O₄@TAM-Schiff-base-Cu(II)], was recycled at least four times without losing significant catalytic efficiency in the synthesis of 5-substituted-1H-tetrazoles in a green medium (PEG-400). researchgate.net

An ionic liquid-supported copper(II) catalyst used for microwave-assisted synthesis of 5-substituted-1H-tetrazoles was also reported to be robust and recyclable. aip.org

Silver-loaded cellulose-based bionanocomposites have been used as magnetically recyclable catalysts for preparing tetrazolo[1,5-a]pyrimidines. researchgate.net

| Catalyst Type | Catalyst Example | Application | Recyclability | Reference |

| Biopolymer-Supported | Chitosan Supported Magnetic Ionic Liquid (CSMIL) | Synthesis of 1- and 5-substituted 1H-tetrazoles | Reusable | rsc.org |

| Nanoparticles | NiO Nanoparticles | Regioselective synthesis of 1,5- and 2,5-disubstituted tetrazoles | Not specified | nanomedicine-rj.com |

| Magnetic Nanoparticles | [Fe₃O₄@TAM-Schiff-base-Cu(II)] | Synthesis of 5-substituted-1H-tetrazoles | Reusable (4+ cycles) | researchgate.net |

| Metal-Organic Framework | Ni–ascorbic acid MOF | Synthesis of 5-substituted 1H-tetrazoles | Reusable (5 cycles) | |

| Ionic Liquid-Supported | Ionic liquid‐supported copper(II) | Microwave synthesis of 5-substituted-1H-tetrazoles | Recyclable | aip.org |

Chemical Reactivity and Transformation Mechanisms of 1h Tetrazole, 1 Ethyl 5 Iodo

Substitution Reactions at the C5-Iodo Position

The iodine atom at the C5 position is a versatile handle for introducing a wide array of functional groups through several important classes of reactions.

While classic nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group on a benzene (B151609) ring, the electron-deficient nature of the tetrazole ring can facilitate analogous substitutions. pressbooks.pubmasterorganicchemistry.com In these reactions, a nucleophile attacks the carbon bearing the iodine, leading to a negatively charged intermediate, which then expels the iodide ion to form the substituted product. masterorganicchemistry.comyoutube.com The rate of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. For SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is opposite to what is typically observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack by the nucleophile, which is favored by a more polarized C-X bond. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 1-ethyl-5-iodo-1H-tetrazole is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-iodotetrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrose-hulman.edunih.gov It is a widely used method for creating C-C bonds and synthesizing biaryl compounds. The reaction proceeds through a catalytic cycle involving oxidative addition of the iodo-tetrazole to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. rose-hulman.edu The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable boronic acid reagents. nih.gov

Sonogashira Coupling: This reaction couples the 5-iodotetrazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-iodotetrazole with an alkene to form a substituted alkene. rug.nlresearchgate.netnih.gov This reaction is a versatile method for C-C bond formation and is particularly useful for the synthesis of substituted olefins. researchgate.net The regioselectivity of the Heck reaction can be influenced by the electronic properties of the alkene; electron-withdrawing groups on the alkene typically lead to β-arylation. rug.nl

Table 1: Examples of Cross-Coupling Reactions with 5-Iodo-1,2,3-triazoles (as an analogue)

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 5-iodo-1,2,3-triazoles, boronic acids | Pd catalyst | 5-aryl-1,2,3-triazoles | researchgate.net |

| Sonogashira | iodoethynyltriazoles, arylacetylenes | Copper catalyst | 4,5-bis(arylethynyl)triazoles | researchgate.net |

Palladium-Catalyzed Carbonylation and Amination

Carbonylation: In the presence of a palladium catalyst and carbon monoxide, 1-ethyl-5-iodo-1H-tetrazole can undergo carbonylation reactions to introduce a carbonyl group. commonorganicchemistry.comrsc.orgdiva-portal.org These reactions can lead to the formation of carboxylic acids, esters, amides, or aldehydes, depending on the nucleophile present. The general mechanism involves the oxidative addition of the iodotetrazole to the palladium(0) catalyst, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acylpalladium complex. diva-portal.org This intermediate can then react with a variety of nucleophiles. diva-portal.org

Amination (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the formation of a C-N bond between the 5-iodotetrazole and an amine. pleiades.onlinersc.orgmit.edu This reaction is a powerful tool for the synthesis of N-arylated compounds. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, and reductive elimination. acs.org This method has been successfully applied to the amination of various five-membered heterocyclic bromides. mit.edu

Reactivity of the Tetrazole Core (Excluding C5 due to 5-iodo and N1 due to 1-ethyl)

The tetrazole ring itself possesses reactive sites, primarily at the un-substituted nitrogen atoms.

Alkylation or acylation of the remaining nitrogen atoms (N2, N3, or N4) of the tetrazole ring can occur. The regioselectivity of these reactions is often influenced by the nature of the alkylating or acylating agent, the solvent, and the reaction conditions. researchgate.netcore.ac.uk For instance, alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2 substituted products, with the ratio depending on the substrate and reaction conditions. researchgate.netd-nb.info

Ring-Opening and Rearrangement Pathways

Under certain conditions, such as high temperatures, the tetrazole ring can undergo ring-opening or rearrangement reactions. nih.gov The thermal decomposition of tetrazoles can lead to the extrusion of nitrogen gas and the formation of various products. nih.gov The stability of the tetrazole ring is influenced by the substituents present.

Halogen-Bonding Interactions and Supramolecular Assembly

While specific crystallographic data for 1H-Tetrazole, 1-ethyl-5-iodo- is not publicly available, the behavior of analogous iodo-substituted heterocyclic compounds, such as 5-iodo-1-arylpyrazoles, provides valuable insights into the expected interactions.

In the solid state, 1H-Tetrazole, 1-ethyl-5-iodo- is anticipated to form various types of halogen bonds, leading to distinct supramolecular architectures. The primary interactions would likely involve the iodine atom on one molecule and a nitrogen atom of the tetrazole ring on a neighboring molecule (C–I···N). Additionally, C–I···π interactions, where the iodine atom interacts with the electron cloud of the tetrazole ring, could also play a role in the crystal packing.

Studies on similar 5-iodopyrazoles have demonstrated the formation of one-dimensional (1D) chains through C–I···O and C–I···Br halogen bonds. biokeanos.com For instance, in the crystal structure of certain 5-iodo-1-arylpyrazoles, the iodine atom engages in C–I···O halogen bonding with a carbonyl oxygen atom of an adjacent molecule, resulting in the formation of infinite supramolecular chains. biokeanos.com The parameters for such an interaction, including the bond distance and angle, are critical in determining the strength and nature of the supramolecular assembly. biokeanos.com

The table below, based on data from related iodo-substituted pyrazoles, illustrates typical parameters for different types of halogen bonds that could be expected in the crystal structure of 1H-Tetrazole, 1-ethyl-5-iodo-.

| Interaction Type |

Data derived from studies on analogous 5-iodo-1-arylpyrazoles. biokeanos.com

The directional nature of halogen bonds makes them a powerful tool in supramolecular chemistry for designing and controlling the assembly of molecules. In the context of 1H-Tetrazole, 1-ethyl-5-iodo-, the iodine atom's ability to act as a halogen bond donor can be exploited for molecular recognition.

Research on chiral iodotriazoles has shown that halogen bonding can be utilized for the recognition of chiral anions. rsc.org The distinct spatial arrangement and strength of halogen bonds compared to hydrogen bonds can lead to different binding modes and selectivity for specific enantiomers. rsc.org For example, a chiral tetrakis-iodo-triazole was shown to differentiate between the enantiomers of dicarboxylates, an effect attributed to the specific halogen bonding interactions. rsc.org

While specific studies on the supramolecular recognition capabilities of 1H-Tetrazole, 1-ethyl-5-iodo- have not been reported, it is plausible that this compound could be used as a building block in the design of receptors for anions or other electron-rich species. The combination of the tetrazole ring, which can participate in hydrogen bonding and coordination, with the halogen bond-donating iodine atom provides a versatile platform for creating complex supramolecular systems with specific recognition properties. The ethyl group at the N1 position would also influence the steric and electronic environment, further tuning the recognition capabilities.

Advanced Spectroscopic and Structural Elucidation of 1h Tetrazole, 1 Ethyl 5 Iodo and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including substituted tetrazoles. ipb.pt It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms within 1H-Tetrazole, 1-ethyl-5-iodo-. These techniques resolve spectral overlap and reveal through-bond correlations that are not apparent in one-dimensional spectra. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other. For 1H-Tetrazole, 1-ethyl-5-iodo-, a cross-peak would be expected between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their adjacency. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached. ipb.pt This technique would definitively link the methylene protons to the N-CH₂ carbon and the methyl protons to the -CH₃ carbon of the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool in this context, as it reveals long-range (2-3 bond) correlations between protons and carbons. ipb.ptresearchgate.net For 1H-Tetrazole, 1-ethyl-5-iodo-, the key correlation would be between the methylene protons (-CH₂) of the ethyl group and the C5 carbon of the tetrazole ring. This observation is crucial for unequivocally confirming that the ethyl group is attached to the N1 position and not the N2 position, thus distinguishing it from its isomer, 2-ethyl-5-iodo-2H-tetrazole. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 1H-Tetrazole, 1-ethyl-5-iodo-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₂- (ethyl) | ~4.4 - 4.6 | ~45 - 50 | C5 (tetrazole), -CH₃ (ethyl) |

| -CH₃ (ethyl) | ~1.5 - 1.7 | ~14 - 16 | -CH₂- (ethyl) |

| C5 (tetrazole) | - | ~85 - 90 | -CH₂- (ethyl) |

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for studying molecules in their solid form and is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. worktribe.comdntb.gov.ua Different polymorphs of a substance can exhibit distinct physical properties. While liquid-state NMR averages out anisotropic interactions due to molecular tumbling, SSNMR detects these interactions, making it highly sensitive to the local environment within a crystal lattice. worktribe.com

For 1H-Tetrazole, 1-ethyl-5-iodo-, SSNMR could be employed to:

Identify the existence of different polymorphs by observing distinct sets of chemical shifts for each crystalline form.

Characterize amorphous (non-crystalline) material, which lacks the long-range order required for X-ray diffraction analysis. worktribe.com

Investigate molecular dynamics and potential tautomerism in the solid state, a known phenomenon in some tetrazole derivatives. worktribe.comnih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nobelprize.orglumenlearning.comlibretexts.org For 1H-Tetrazole, 1-ethyl-5-iodo-, SCXRD would determine the planarity of the tetrazole ring and the conformation of the ethyl substituent relative to it. The key parameter is the torsional angle (or dihedral angle) describing the rotation around the N1-C(ethyl) bond. This angle dictates the spatial relationship between the ethyl group and the iodo-substituted tetrazole ring. academie-sciences.fr The preferred conformation will be the one that minimizes steric hindrance and optimizes intermolecular interactions in the crystal.

Interactive Table 2: Predicted Key Torsional Angles in 1H-Tetrazole, 1-ethyl-5-iodo-

| Torsional Angle Definition | Predicted Angle (°) | Significance |

| C5-N1-C(ethyl)-C(methyl) | ~ ±90 to ±120 | Defines the orientation of the ethyl group relative to the plane of the tetrazole ring. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.netmdpi.com In the case of 1H-Tetrazole, 1-ethyl-5-iodo-, the presence of a heavy halogen atom introduces the possibility of strong, directional interactions.

Halogen Bonding: The most significant interaction expected to direct the crystal packing is halogen bonding. mdpi.com This occurs when the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic site, such as a nitrogen atom on an adjacent tetrazole ring (C-I···N). researchgate.net This type of interaction is known to be a robust and reliable tool in crystal engineering.

The interplay of these interactions determines the final crystal structure, which can be visualized and analyzed using tools like Hirshfeld surface analysis to quantify the different types of intermolecular contacts. nih.govrsc.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Validation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for confirming the successful synthesis of a target compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.govacs.org

This precision allows for the unambiguous determination of a molecule's elemental formula. For 1H-Tetrazole, 1-ethyl-5-iodo-, HRMS would be used to:

Validate the Product: Confirm that the synthesized product has the correct molecular formula, C₃H₅IN₄, by matching the experimentally measured exact mass to the theoretically calculated mass. core.ac.uk

Monitor Reaction Progress: Track the disappearance of starting materials and the appearance of the product during the course of the reaction.

Identify Impurities: Detect and help identify potential by-products or impurities by determining their elemental formulas. nih.gov

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for 1H-Tetrazole, 1-ethyl-5-iodo-

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₃H₅IN₄ | 223.9559 |

| [M+H]⁺ | C₃H₆IN₄⁺ | 224.9631 |

| [M+Na]⁺ | C₃H₅IN₄Na⁺ | 246.9451 |

| [M+K]⁺ | C₃H₅IN₄K⁺ | 262.9190 |

Isotopic Pattern Analysis for Iodine Content

Mass spectrometry (MS) is a definitive tool for confirming the presence of iodine in 1H-Tetrazole, 1-ethyl-5-iodo-. Iodine is monoisotopic, meaning it consists of 100% of the ¹²⁷I isotope. docbrown.info This simplifies the mass spectrum compared to compounds containing elements with multiple common isotopes like chlorine or bromine, which produce characteristic M+2 peaks. docbrown.info

For 1H-Tetrazole, 1-ethyl-5-iodo-, the presence of a single iodine atom is confirmed by the mass of the molecular ion peak (M⁺). The expected molecular weight of the compound (C₃H₅IN₄) is approximately 223.97 g/mol . In a high-resolution mass spectrum, the observation of a molecular ion peak at this specific m/z value is strong evidence for the compound's identity.

A key indicator in the mass spectrum is the peak corresponding to the iodide ion ([I]⁺) at m/z 127, which arises from the cleavage of the C-I bond. docbrown.info This fragment is a hallmark of iodine-containing compounds. inl.govinl.govnih.gov The high mass and specific isotopic signature of iodine make its presence in a molecule readily verifiable through MS analysis. researchgate.net

Fragmentation Pathways in Mechanistic Elucidation

Tandem mass spectrometry (MS/MS) provides deep insights into the structure of 1H-Tetrazole, 1-ethyl-5-iodo- by analyzing its fragmentation patterns. The way the molecule breaks apart upon ionization helps to piece together its structural puzzle. For 1,5-disubstituted tetrazoles, fragmentation is influenced by the nature of the substituents and the ionization method used. researchgate.netlifesciencesite.com

Common fragmentation pathways for substituted tetrazoles include the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). researchgate.netlifesciencesite.com In positive-ion mode, 1,5-disubstituted tetrazoles often exhibit the elimination of HN₃. lifesciencesite.com In contrast, negative-ion mode typically shows a characteristic loss of N₂. lifesciencesite.com

For 1H-Tetrazole, 1-ethyl-5-iodo-, the following fragmentation pathways are anticipated:

Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond would result in a fragment ion [M - C₂H₅]⁺.

Loss of iodine: The C-I bond is relatively weak and can cleave to produce an [M - I]⁺ fragment and an iodine radical, or an iodide ion at m/z 127. docbrown.info

Loss of nitrogen: A characteristic fragmentation of the tetrazole ring is the extrusion of a stable N₂ molecule, leading to a [M - N₂]⁺ fragment. researchgate.net This process can lead to the formation of a nitrene intermediate. researchgate.net

Ring cleavage: The tetrazole ring can undergo more complex cleavage, leading to various smaller charged fragments.

The study of these pathways is crucial for distinguishing between isomers, such as 1-ethyl-5-iodo-1H-tetrazole and 2-ethyl-5-iodo-2H-tetrazole, as their fragmentation patterns would differ based on the position of the ethyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for 1H-Tetrazole, 1-ethyl-5-iodo-

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Neutral Loss |

| [C₃H₅IN₄]⁺ | Molecular Ion | 224 | - |

| [C₃H₄IN₄]⁺ | [M - H]⁺ | 223 | H |

| [C₂H₅N₄I]⁺ | [M - CH₂]⁺ - Not a primary fragmentation | - | - |

| [HIN₄]⁺ | [M - C₂H₅]⁺ | 197 | C₂H₅ |

| [C₃H₅N₄]⁺ | [M - I]⁺ | 97 | I |

| [C₃H₅IN₂]⁺ | [M - N₂]⁺ | 196 | N₂ |

| [I]⁺ | Iodide Ion | 127 | C₃H₅N₄ |

| [C₂H₅]⁺ | Ethyl Cation | 29 | C H₂IN₄ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the characterization of 1H-Tetrazole, 1-ethyl-5-iodo-. These methods provide detailed information about the functional groups present in the molecule and are powerful tools for monitoring the progress of its synthesis. mt.compnrjournal.com By tracking the appearance or disappearance of characteristic vibrational bands, chemists can determine reaction endpoints and identify the formation of intermediates or byproducts. mt.comgla.ac.uk

Characteristic Band Assignments in Tetrazole Ring

The tetrazole ring has a set of characteristic vibrational frequencies that serve as a spectroscopic fingerprint. pnrjournal.comresearchgate.net These bands arise from the stretching and bending modes of the various bonds within the heterocyclic ring. The position of these bands can be influenced by the substituents attached to the ring. sci-hub.se

For 1H-Tetrazole, 1-ethyl-5-iodo-, the IR and Raman spectra would be expected to show bands corresponding to:

N=N Stretching: Typically found in the 1400-1500 cm⁻¹ region.

N-N Stretching: These vibrations occur at lower frequencies, often between 1200 cm⁻¹ and 1350 cm⁻¹. pnrjournal.com

C-N Stretching: These bands are usually observed in the 1000-1200 cm⁻¹ range.

Ring Bending/Deformation: A series of bands at lower wavenumbers (<1000 cm⁻¹) corresponds to the in-plane and out-of-plane bending of the entire tetrazole ring structure. nih.gov

C-H Stretching and Bending: Vibrations from the ethyl group (CH₃ and CH₂) will appear in their characteristic regions (e.g., ~2850-3000 cm⁻¹ for stretching).

C-I Stretching: The carbon-iodine bond vibration is expected at a very low frequency, typically in the far-infrared region around 500-600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.

Table 2: General Vibrational Band Assignments for Substituted Tetrazoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C-H Stretching (Alkyl) | 2850 - 3000 | nih.gov |

| Tetrazole Ring Stretching (combinations of N=N, C=N) | 1400 - 1600 | pnrjournal.comnih.gov |

| N-N Stretching | 1200 - 1350 | pnrjournal.com |

| Tetrazole Ring Breathing/Stretching | 1000 - 1150 | researchgate.net |

| Ring Deformation | 900 - 1000 | researchgate.net |

| C-I Stretching | 500 - 600 | - |

Note: Specific frequencies for 1H-Tetrazole, 1-ethyl-5-iodo- would require experimental data but can be predicted using computational methods.

In Situ Spectroscopic Monitoring of Synthetic Transformations

In situ spectroscopy, particularly using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.comacs.org This powerful analytical technique provides kinetic and mechanistic data without the need for sampling and offline analysis.

The synthesis of 1H-Tetrazole, 1-ethyl-5-iodo- could be monitored using this approach. For instance, if the synthesis involves the iodination of 1-ethyl-1H-tetrazole, in situ FTIR could track the reaction progress by:

Monitoring Reactant Consumption: The disappearance of the vibrational band associated with the C5-H bond of the starting material, 1-ethyl-1H-tetrazole.

Monitoring Product Formation: The appearance of new bands characteristic of the product, such as shifts in the tetrazole ring vibrations due to the electronic effect of the new iodine substituent. umons.ac.be The emergence of the C-I vibrational mode, though weak and at low frequency, could also be a potential marker if a suitable spectrometer is used.

This continuous monitoring enables precise determination of the reaction endpoint, optimization of reaction conditions (temperature, catalyst loading), and detection of any transient intermediates or unwanted side products, leading to improved yield and purity. mt.comacs.org

Computational and Theoretical Investigations of 1h Tetrazole, 1 Ethyl 5 Iodo

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules like 1-ethyl-5-iodo-1H-tetrazole. These methods allow for the detailed analysis of molecular orbitals and the distribution of electron density, which are fundamental to understanding the compound's stability, reactivity, and intermolecular interactions.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. A smaller gap generally implies higher reactivity. nih.gov

For 1-ethyl-5-iodo-1H-tetrazole, the HOMO is expected to be localized primarily on the tetrazole ring and the iodine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the π-system of the tetrazole ring. The ethyl group at the N1 position and the iodine atom at the C5 position will influence the energies of these orbitals. The electron-withdrawing nature of the iodine atom can lower the energy of the HOMO, while the ethyl group may have a modest electron-donating effect.

Computational studies on related 5-substituted-1H-tetrazoles have shown that the nature of the substituent at the C5 position significantly impacts the frontier orbital energies. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are commonly used to determine these properties. pnrjournal.comnih.govgrowingscience.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a 1,5-Disubstituted Tetrazole Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the π* orbitals of the tetrazole ring. |

| HOMO | -7.8 | Primarily localized on the lone pairs of the nitrogen and halogen atoms. |

| HOMO-LUMO Gap | 6.3 | An indicator of the molecule's chemical reactivity and kinetic stability. |

Note: The values in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar heterocyclic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For 1-ethyl-5-iodo-1H-tetrazole, the MEP surface is expected to show a region of significant negative potential around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, due to their lone pairs of electrons. researchgate.net The area around the iodine atom may exhibit a region of positive potential, known as a σ-hole, which can lead to halogen bonding interactions. The hydrogen atoms of the ethyl group will exhibit positive potential. This information is critical for understanding how the molecule interacts with other species, including solvents and biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway.

The synthesis of 5-substituted-1H-tetrazoles often involves multicomponent reactions or cycloadditions. nih.gov Computational studies can be employed to model these synthetic pathways, for example, the [3+2] cycloaddition of an azide (B81097) with a nitrile. By locating the transition state structure for this key step, the activation energy can be calculated, offering insights into the reaction kinetics and the factors that influence the reaction rate and regioselectivity. For 1-ethyl-5-iodo-1H-tetrazole, theoretical calculations could be used to compare different synthetic strategies and optimize reaction conditions.

Tetrazole derivatives can undergo various rearrangement and transformation reactions. Computational modeling can be used to map the energy profiles of these processes. For instance, theoretical studies have investigated the photochemical decomposition of tetrazoles, identifying the key intermediates and products. nih.gov By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction thermodynamics and kinetics can be achieved. This is particularly useful for predicting the stability of 1-ethyl-5-iodo-1H-tetrazole under different conditions and for exploring its potential to serve as a precursor in the synthesis of other heterocyclic systems.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

While experimental techniques like NMR and IR spectroscopy are essential for characterizing chemical compounds, computational methods can provide valuable support in the interpretation of these spectra. DFT calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the assignment of complex spectra and providing a deeper understanding of the relationship between molecular structure and spectroscopic properties. researchgate.net

Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can help in the assignment of proton (¹H) and carbon (¹³C) NMR spectra. pnrjournal.com For 1-ethyl-5-iodo-1H-tetrazole, such calculations could predict the chemical shifts of the ethyl group protons and carbons, as well as the carbon atom of the tetrazole ring. By comparing the calculated and experimental spectra, a more confident structural elucidation can be made.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical vibrational spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. pnrjournal.comnih.gov This is particularly useful for identifying the characteristic vibrations of the tetrazole ring and the C-I bond in 1-ethyl-5-iodo-1H-tetrazole.

NMR Chemical Shift Predictions for Conformation Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy.

For 1H-Tetrazole, 1-ethyl-5-iodo-, DFT calculations are employed to first determine the molecule's lowest-energy conformation. The geometry of the molecule is optimized, paying close attention to the rotational barrier of the ethyl group. Once the minimum energy structure is identified, its NMR shielding tensors are calculated. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The comparison between these theoretically predicted chemical shifts and those obtained from experimental NMR spectra serves as a rigorous validation of the computed conformation. A strong correlation between the predicted and experimental data confirms that the calculated geometry is the predominant conformation in solution. Discrepancies can point to dynamic processes or solvent effects not captured in the gas-phase calculation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of 1H-Tetrazole, 1-ethyl-5-iodo-

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Tetrazole ring) | ~95.0 |

| N1-CH₂ (Ethyl) | ~4.8 |

| CH₃ (Ethyl) | ~1.6 |

| N1-CH₂ (Ethyl) | ~55.0 |

| CH₃ (Ethyl) | ~15.0 |

Note: The values presented are illustrative and based on typical shifts for similar chemical environments. Actual values would be derived from specific DFT calculations (e.g., using the B3LYP functional).

Vibrational Frequency Calculations for Assignment Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are indispensable for assigning the observed spectral bands to specific atomic motions.

Using the optimized geometry of 1H-Tetrazole, 1-ethyl-5-iodo-, harmonic vibrational frequencies are calculated. These computations yield a set of frequencies corresponding to all possible vibrational modes, such as stretching, bending, and torsional motions. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data.

By analyzing the atomic displacements for each calculated frequency, a definitive assignment of the experimental IR and Raman bands can be made. This confirms the presence of key functional groups and provides further validation for the computed molecular structure. For instance, the calculations can precisely identify the frequencies corresponding to the C-I stretch, the tetrazole ring breathing modes, and the various C-H vibrations of the ethyl group.

Table 2: Calculated Key Vibrational Frequencies for 1H-Tetrazole, 1-ethyl-5-iodo-

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2950-3050 | Stretching of ethyl C-H bonds |

| ν(N=N) | 1400-1500 | Tetrazole ring stretching |

| ν(N-N) | 1200-1300 | Tetrazole ring stretching |

| δ(CH₂) | 1450-1470 | Ethyl group scissoring |

| ν(C-I) | 500-600 | Carbon-Iodine stretching |

Note: These are representative frequency ranges. Precise values are obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics calculations provide a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to explore the conformational landscape of 1H-Tetrazole, 1-ethyl-5-iodo-, particularly the flexibility of the ethyl group. acs.orgaaup.edu

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, allowing it to explore different conformations at a given temperature. mdpi.com This approach reveals the relative stabilities of different rotamers (conformers differing by rotation around a single bond), the energy barriers separating them, and their populations over time. For 1H-Tetrazole, 1-ethyl-5-iodo-, MD simulations can map the potential energy surface related to the rotation of the C-N bond connecting the ethyl group to the tetrazole ring, identifying the most probable orientations of the ethyl group. acs.org This information is crucial for understanding how the molecule's shape fluctuates in solution, which can influence its reactivity and intermolecular interactions. mdpi.com

Non-Covalent Interaction (NCI) Analysis (e.g., QTAIM, NCI-plot)

Non-covalent interactions are critical in determining the structure of molecular crystals and biological systems. The Non-Covalent Interaction (NCI) plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (RDG). It provides a qualitative picture of non-covalent interactions in real space. rsc.org

For 1H-Tetrazole, 1-ethyl-5-iodo-, an NCI plot would reveal distinct surfaces between interacting atoms. These surfaces are color-coded to indicate the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen or halogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric clashes.

This analysis can visualize the key C-I⋯N halogen bond and any potential C-H⋯N hydrogen bonds that dictate the supramolecular assembly of the compound in the solid state. researchgate.netresearchgate.net

Quantification of Halogen Bonding and Hydrogen Bonding

Beyond visualization, the strength and nature of non-covalent interactions can be quantified using methods like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the topology of the electron density to define atomic basins and the interactions between them. rsc.orgmdpi.com

Halogen Bonding: The iodine atom in 1H-Tetrazole, 1-ethyl-5-iodo- possesses an electropositive region known as a σ-hole along the extension of the C-I covalent bond. acs.orgwikipedia.org This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as a nitrogen lone pair, forming a C-I⋯N halogen bond. acs.org QTAIM analysis can identify a bond critical point (BCP) between the iodine and nitrogen atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength of the interaction. mdpi.comacs.org Higher values of ρ and a positive Laplacian are characteristic of strong, closed-shell interactions like halogen bonds. mdpi.com

Hydrogen Bonding: Weak hydrogen bonds of the C-H⋯N type may also contribute to the crystal packing. These interactions would involve the hydrogen atoms of the ethyl group and the nitrogen atoms of the tetrazole ring of a neighboring molecule. QTAIM can similarly be used to detect and characterize these weaker interactions.

Table 3: Illustrative QTAIM Parameters for a C-I⋯N Halogen Bond

| QTAIM Parameter | Typical Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density at BCP (ρ) | 0.01 - 0.04 | Indicates interaction strength |

| Laplacian of Electron Density (∇²ρ) | > 0 | Characteristic of non-covalent interactions |

| Total Energy Density (H) | Slightly negative or positive | Indicates partial covalent character if negative |

Aromaticity and Tautomerism Studies of the Tetrazole Ring System

Tautomerism: For unsubstituted or 5-substituted tetrazoles, tautomerism between the 1H and 2H forms is a key chemical feature. researchgate.netresearchgate.net However, in 1H-Tetrazole, 1-ethyl-5-iodo-, the substitution at the N1 position with an ethyl group precludes this type of tautomerism. The molecule is locked in the 1-ethyl constitutional isomer form. Computational studies confirm the much higher energy of any alternative isomers, making them insignificant under normal conditions. d-nb.info

Aromaticity: The tetrazole ring is an aromatic system, and its degree of aromaticity can be influenced by substituents. ijsr.net Aromaticity is a key factor contributing to the stability of the ring. researchgate.net Computational chemistry provides several indices to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at the center of the ring (NICS(0)) or just above it (NICS(1)). nih.govamazonaws.com A large negative NICS value is indicative of a significant diatropic ring current and, thus, high aromaticity. ijsr.net

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic value. nih.govconsensus.app A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system.

For 1H-Tetrazole, 1-ethyl-5-iodo-, calculations would likely show a high degree of aromaticity, slightly perturbed by the electronic effects of the electron-donating ethyl group and the electron-withdrawing, polarizable iodine atom. researchgate.netiosrjournals.org These studies help explain the chemical stability and reactivity of the tetrazole core.

Derivatization and Functionalization Strategies for the 1h Tetrazole, 1 Ethyl 5 Iodo Core

C5-Position Functionalization

The C5-iodo substituent is the primary site for introducing molecular diversity to the 1-ethyl-1H-tetrazole core. Its reactivity is analogous to that of an aryl iodide, allowing for a wide range of well-established cross-coupling and substitution methodologies to be employed.

While the C-I bond is highly useful for cross-coupling reactions, its conversion to other halogen-carbon bonds (C-Br, C-Cl) can be advantageous for tuning reactivity or for specific synthetic purposes. Metal-mediated halogen exchange (HALEX) reactions provide a direct route for this transformation. These reactions typically involve treating the iodo-tetrazole with a metal halide salt, often facilitated by a copper or nickel catalyst.

The general mechanism involves the oxidative addition of the C-I bond to a low-valent metal center, followed by reductive elimination of the new carbon-halogen bond. The choice of metal salt and reaction conditions is crucial for driving the equilibrium towards the desired product. For instance, using a large excess of copper(I) bromide or chloride at elevated temperatures can effectively displace the iodo group.

Table 1: Representative Conditions for Halogen Exchange on 5-Iodo-tetrazoles

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 1-ethyl-5-iodo-1H-tetrazole | CuBr (excess) | None or Cu(I) | DMF, NMP | 120-170 | 1-ethyl-5-bromo-1H-tetrazole |

| 1-ethyl-5-iodo-1H-tetrazole | CuCl (excess) | None or Cu(I) | DMF, NMP | 120-170 | 1-ethyl-5-chloro-1H-tetrazole |

| 1-ethyl-5-iodo-1H-tetrazole | NiCl₂ (2 equiv.) | None | DMF | 150-170 | 1-ethyl-5-chloro-1H-tetrazole |

This table presents plausible reaction conditions based on established halogen exchange methodologies for aryl iodides.

The C5-iodo group serves as an excellent handle for forming new bonds with carbon, nitrogen, oxygen, and sulfur nucleophiles and coupling partners, primarily through transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are paramount for introducing carbon-based substituents.

Suzuki-Miyaura Coupling: This reaction couples the 5-iodo-tetrazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, allowing for the synthesis of 5-aryl, 5-heteroaryl, and 5-alkyl tetrazoles. organic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the 5-iodo-tetrazole with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The process is co-catalyzed by palladium and copper(I) and requires a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org

Heck Coupling: While less common for aryl iodides compared to bromides, the Heck reaction can be used to couple the tetrazole with alkenes.

Ullmann Reaction: The copper-mediated Ullmann coupling can be used to form biaryl systems, though it often requires harsher conditions than palladium-catalyzed methods. wikipedia.org

Nitrogen, Oxygen, and Sulfur Bond Formation: These transformations typically involve coupling the 5-iodo-tetrazole with appropriate nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the iodo-tetrazole with primary or secondary amines, amides, or N-heterocycles.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, is effective for forming C-O bonds with alcohols or phenols (Ullmann ether synthesis), C-N bonds with amines (Goldberg reaction), and C-S bonds with thiols. wikipedia.orgorganic-chemistry.orgnih.gov This reaction often requires a ligand, such as a diamine or an amino acid, to facilitate the coupling under milder conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAAr): Direct substitution of the iodo group by potent sulfur nucleophiles, such as thiolates, can also be achieved, often without the need for a metal catalyst, due to the activating effect of the tetrazole ring.

Table 2: C5-Position Functionalization via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | 1-ethyl-5-aryl-1H-tetrazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 1-ethyl-5-alkynyl-1H-tetrazole |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | 1-ethyl-5-(amino)-1H-tetrazole |

| Ullmann (C-O) | R-OH | CuI, Ligand (e.g., Phenanthroline) | K₂CO₃, Cs₂CO₃ | 1-ethyl-5-(alkoxy)-1H-tetrazole |

| Ullmann (C-S) | R-SH | CuI, Ligand (e.g., L-proline) | K₂CO₃, K₃PO₄ | 1-ethyl-5-(thioether)-1H-tetrazole |

This table summarizes common conditions for cross-coupling reactions applied to the 1-ethyl-5-iodo-1H-tetrazole core.

Functionalization at Other Positions of the Tetrazole Ring (if possible, considering 1-ethyl)

With the N1 position blocked by an ethyl group, further functionalization of the tetrazole ring nitrogens is limited to the N2 and N4 positions. The N3 position is generally not susceptible to direct alkylation. Alkylation reactions on the tetrazolate anion (formed by deprotonation of a 5-substituted-1H-tetrazole) typically yield a mixture of N1 and N2 isomers. rsc.orgresearchgate.net However, in the case of a pre-substituted 1-ethyl-tetrazole, the situation is different.

Direct alkylation of 1,5-disubstituted tetrazoles to form a cationic tetrazolium salt is possible but challenging. The nucleophilicity of the remaining ring nitrogens is significantly reduced. Reaction with powerful alkylating agents like methyl triflate or triethyloxonium (B8711484) tetrafluoroborate (B81430) could potentially lead to alkylation at the N4 position, forming a quaternary tetrazolium salt. The N2 position is sterically shielded by the N1-ethyl and C5-iodo groups, making N4 the more likely site for quaternization. However, such reactions are not common and may require forcing conditions.

Chemo- and Regioselectivity in Functionalization Reactions

Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity is a critical consideration. The C-I bond at the C5 position of the tetrazole is highly activated towards oxidative addition with transition metals like palladium and copper. This allows for selective functionalization at this site even in the presence of other, less reactive halides (e.g., aryl bromides or chlorides) elsewhere in the molecule. For instance, in a Suzuki or Sonogashira coupling, the reaction will preferentially occur at the C5-iodo position. Furthermore, these coupling reactions can be performed under conditions that tolerate a wide variety of functional groups such as esters, ketones, and nitriles.

Regioselectivity: The primary regioselectivity issue in the functionalization of the 1-ethyl-5-iodo-1H-tetrazole core relates to reactions involving the ring nitrogens. As discussed in section 7.2, if quaternization were to occur, it would be expected to favor the N4 position over the more sterically hindered N2 position.

In the context of functionalizing the parent 5-iodo-1H-tetrazole before the introduction of the ethyl group, regioselectivity is a major challenge. Alkylation of 5-substituted tetrazoles typically yields a mixture of the N1 and N2 isomers. rsc.orgresearchgate.net The ratio of these isomers is influenced by several factors:

Steric Hindrance: Bulky alkylating agents or bulky C5-substituents tend to favor the formation of the less sterically hindered N2-isomer.

Electronic Effects: The electronic nature of the C5-substituent influences the electron density at N1 and N2, thereby affecting the alkylation outcome.

Reaction Conditions: The choice of solvent, base, and counter-ion can significantly alter the N1/N2 ratio.

By starting with the pre-formed 1-ethyl-5-iodo-1H-tetrazole, the issue of N1/N2 regioselectivity during ring alkylation is circumvented, making subsequent C5-functionalization reactions more straightforward.

Advanced Analytical Methodologies Applied to 1h Tetrazole, 1 Ethyl 5 Iodo Research Beyond Basic Identification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools for separating components of a mixture, allowing for both qualitative and quantitative analysis. In the context of 1H-Tetrazole, 1-ethyl-5-iodo- synthesis, techniques like HPLC and GC-MS are crucial for ensuring the purity of the isolated product and for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds in a liquid stream. It is extensively used to monitor the progress of a synthesis by quantifying the consumption of reactants and the formation of products over time. bridgewater.edu For the synthesis of 1H-Tetrazole, 1-ethyl-5-iodo-, HPLC can be employed to follow the conversion of a precursor, such as 1-ethyl-1H-tetrazole, into the final iodinated product.

By taking aliquots from the reaction mixture at specific time intervals and analyzing them via HPLC, researchers can construct concentration vs. time profiles for each species. This data is vital for calculating reaction rates, determining the reaction order, and optimizing parameters such as temperature, catalyst loading, and reaction time. For instance, studies on other substituted tetrazoles have successfully used HPLC to monitor decomposition or conversion, providing clear chromatograms that distinguish reactants, intermediates, and products. nih.govresearchgate.net

A typical HPLC method for monitoring the formation of 1H-Tetrazole, 1-ethyl-5-iodo- would involve a reversed-phase column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring

| Parameter | Condition |

| Instrument | Waters Alliance HPLC System |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water |

| B: Acetonitrile | |

| Gradient | 40% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV Absorbance at 215 nm |

| Injection Volume | 10 µL |

This table represents a typical, illustrative method for analyzing substituted tetrazoles and may be adapted for specific kinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is particularly effective for the analysis of volatile and semi-volatile organic compounds. nih.gov In the synthesis of 1H-Tetrazole, 1-ethyl-5-iodo-, GC-MS is primarily used to identify and quantify volatile impurities or byproducts that may be present in the final product or arise during the reaction.

Potential volatile byproducts could include residual solvents (e.g., acetonitrile, toluene, or N,N-dimethylformamide used in the synthesis), unreacted volatile starting materials, or small molecules formed through side reactions. The GC separates these components based on their boiling points and interaction with the stationary phase, and the MS detector then fragments each component and records its mass spectrum, which serves as a unique molecular fingerprint for identification.

Table 2: Potential Volatile Byproducts in the Synthesis of 1H-Tetrazole, 1-ethyl-5-iodo-

| Potential Byproduct | Common Source |

| Acetonitrile | Reaction solvent |

| Ethyl Iodide | Unreacted alkylating agent |

| Toluene | Reaction solvent |

| Iodomethane | Potential side-product from reagent degradation |

This table lists hypothetical byproducts based on common synthetic routes for related compounds.

Elemental Analysis for Stoichiometric Verification in Synthesis

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition (by mass percent) of a compound. For a newly synthesized molecule like 1H-Tetrazole, 1-ethyl-5-iodo-, this analysis provides fundamental proof that the isolated compound has the correct empirical formula (C₃H₅IN₄). The technique involves combusting a small, precisely weighed sample of the pure substance and quantifying the resultant combustion products (e.g., CO₂, H₂O, N₂). The iodine content is typically determined by other methods, such as titration or ion chromatography after combustion.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's stoichiometric purity and identity. This verification is a standard requirement for the characterization of novel compounds in chemical literature. researchgate.netresearchgate.net

Table 3: Elemental Analysis Data for 1H-Tetrazole, 1-ethyl-5-iodo- (Formula: C₃H₅IN₄)

| Element | Theoretical Mass % | Experimental (Found) Mass % |

| Carbon (C) | 16.09% | 16.15% |

| Hydrogen (H) | 2.25% | 2.21% |

| Nitrogen (N) | 25.01% | 24.92% |

The "Experimental (Found) Mass %" values are illustrative and represent typical results for a pure sample.

Thermal Analysis for Polymorphic Studies